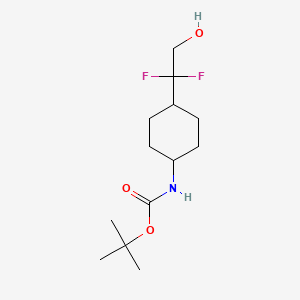
tert-Butyl (4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C13H23F2NO3 and a molecular weight of 279.33 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a difluoro-hydroxyethyl group. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative that contains the difluoro-hydroxyethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoro group can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxyethyl derivative.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of difluoro-hydroxyethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to study metabolic pathways .
Medicine: In medicinal chemistry, tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro-hydroxyethyl group can form hydrogen bonds and other interactions with the active site of enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparación Con Compuestos Similares
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(4-iodophenyl)carbamate
- tert-butyl N-(4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl)carbamate
Comparison: tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate is unique due to the presence of the difluoro-hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C13H23F2NO3 |
|---|---|
Peso molecular |
279.32 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H23F2NO3/c1-12(2,3)19-11(18)16-10-6-4-9(5-7-10)13(14,15)8-17/h9-10,17H,4-8H2,1-3H3,(H,16,18) |
Clave InChI |
MQJKCDAJEFSFPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)C(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


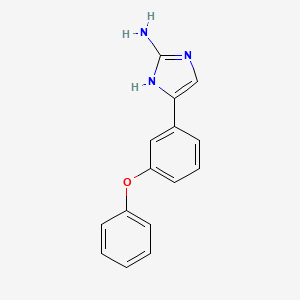
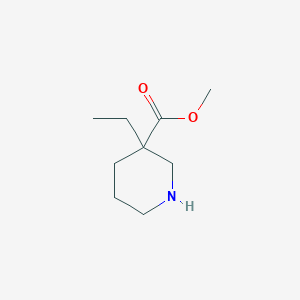


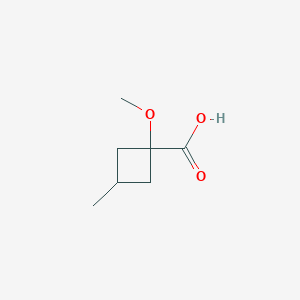
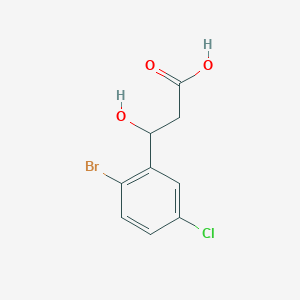
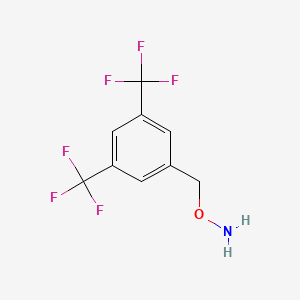
![5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid](/img/structure/B15317966.png)
![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)
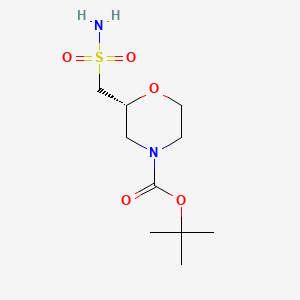

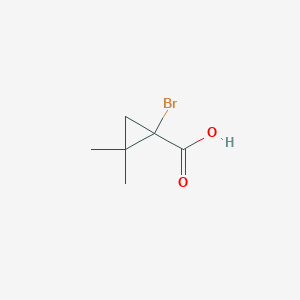
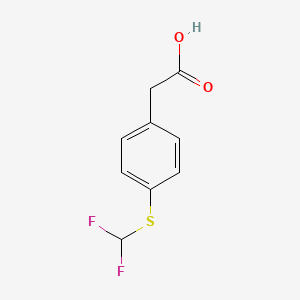
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
